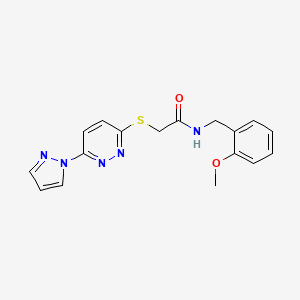
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research has shown that pyrazole-acetamide derivatives, closely related to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide, have been used to create novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity when tested in vitro, indicating potential applications in developing antioxidants (Chkirate et al., 2019).
Antibacterial and Antifungal Properties
Compounds derived from 6-methoxy-2-amino benzothiazole, structurally similar to the chemical , demonstrated antibacterial activity against several microorganisms, including Gram-positive and Gram-negative bacteria. Additionally, some of these compounds showed antifungal activity, highlighting their potential in developing new antimicrobial agents (Juber et al., 2020).
Synthesis and Spectroscopic Studies
Pyridazinone derivatives, closely related to the chemical compound of interest, have been synthesized and characterized through various methods including FT-IR, NMR, and single-crystal X-ray diffraction. These studies contribute to a deeper understanding of such compounds and their potential applications in various fields of chemistry (Kalai et al., 2021).
Insecticidal Properties
Derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, which are structurally similar, have been synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds in developing new insecticides (Fadda et al., 2017).
Antitumor Evaluation
Research involving similar compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has shown that they exhibit significant antitumor activities. They were tested against various human cancer cell lines, suggesting potential applications in cancer treatment (Shams et al., 2010).
Antimicrobial and Anti-Inflammatory Activities
Acetamido pyrrolyl azoles, which are structurally related, have shown promising antimicrobial and anti-inflammatory activities. This highlights their potential use in medical applications for treating infections and inflammation (Sowmya et al., 2017).
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-6-3-2-5-13(14)11-18-16(23)12-25-17-8-7-15(20-21-17)22-10-4-9-19-22/h2-10H,11-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOVYTXMEZHYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidin-4-amine](/img/structure/B2840071.png)
![N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2840074.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2840075.png)
![4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2840076.png)
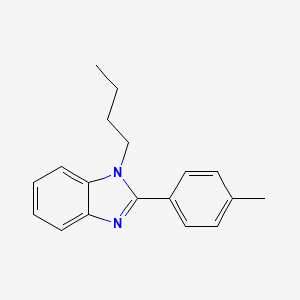
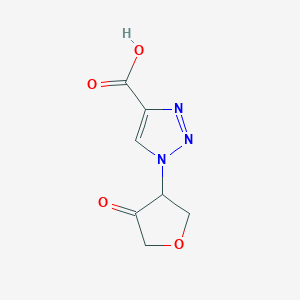
![methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2840083.png)
![methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B2840084.png)
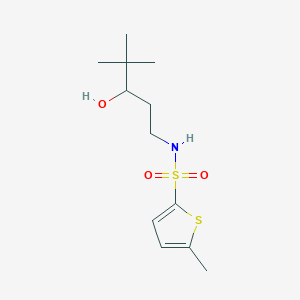
![N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2840088.png)
![3-[(Propan-2-yl)amino]benzoic acid](/img/structure/B2840089.png)
![4,9-Dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2840090.png)
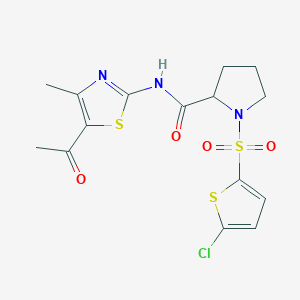
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2840093.png)
